molecular formula C20H30N4O4 B2561983 Tert-butyl 2-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate CAS No. 2097865-88-6

Tert-butyl 2-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No. B2561983
CAS RN: 2097865-88-6
M. Wt: 390.484
InChI Key: FLUQAIFJGUBQIP-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, a piperidine ring, and a 2-methylpyrimidin-4-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Chemical Synthesis and Structure Analysis : The synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate involved using iso-butoxycarbonyl chloride via the mixed anhydride method. The structural confirmation through X-ray diffraction studies highlights the compound's crystalline nature and provides a basis for further chemical manipulation and analysis (S. Naveen et al., 2007).

  • Intermediary Role in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, demonstrating the role of such compounds in developing targeted pharmaceuticals. The synthesis process, involving acylation, sulfonation, and substitution, underscores the compound's utility in complex drug formulation processes (Min Wang et al., 2015).

Catalytic Processes and Medicinal Chemistry

  • Catalytic Applications : Research into highly active and efficient catalysts for alkoxycarbonylation of alkenes, utilizing compounds with tert-butyl groups, has shown significant potential in improving the efficiency and scope of carbonylation reactions. This work paves the way for more sustainable and versatile chemical synthesis methods, applicable across various industries including pharmaceuticals (Kaiwu Dong et al., 2017).

Advanced Material Synthesis

  • Development of Biologically Active Compounds : The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of crizotinib, exemplifies the application of such compounds in the creation of biologically active molecules. These intermediates are crucial in the development of new treatments and therapeutic agents (D. Kong et al., 2016).

Future Directions

While the specific future directions for this compound are not available, pyrrolidine derivatives are of great interest in drug discovery due to their diverse biological activities and the possibility of generating structural diversity .

properties

IUPAC Name

tert-butyl 2-[4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-14-21-10-7-17(22-14)27-15-8-12-23(13-9-15)18(25)16-6-5-11-24(16)19(26)28-20(2,3)4/h7,10,15-16H,5-6,8-9,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUQAIFJGUBQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CCCN3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate

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